molecular formula C9H11BrN2O3 B1473814 4-bromo-N-ethyl-2-methoxy-6-nitroaniline CAS No. 1416554-52-3

4-bromo-N-ethyl-2-methoxy-6-nitroaniline

Cat. No. B1473814
M. Wt: 275.1 g/mol
InChI Key: ULXSEJCSPXVYDQ-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-2-methoxy-6-nitroaniline is a chemical compound with the following properties:



  • Molecular Formula : C<sub>7</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub>

  • Molecular Weight : 231.047 g/mol

  • IUPAC Standard InChI : InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3

  • IUPAC Standard InChIKey : ZXFVKFUXKFPUQJ-UHFFFAOYSA-N

  • CAS Registry Number : 77811-44-0

  • Chemical Structure :



Synthesis Analysis

The synthesis of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline involves several steps. One common approach includes:



  • Nitration : Nitrate benzene to introduce a nitro group at the desired position.

  • Reduction : Convert the nitro group to an amine using appropriate reducing agents.

  • Bromination : Introduce a bromine atom at the desired position using N-bromosuccinimide (NBS) or other brominating agents.



Molecular Structure Analysis

The molecular structure of 4-bromo-N-ethyl-2-methoxy-6-nitroaniline consists of a benzene ring substituted with a bromine atom, an ethyl group, a methoxy group, and a nitro group. The bromine and nitro groups are meta-directing due to their electron-withdrawing nature.



Chemical Reactions Analysis


  • Nitration : The nitro group can undergo electrophilic aromatic substitution reactions.

  • Bromination : The bromine atom can participate in further substitution reactions.

  • Reduction : The nitro group can be reduced to an amine using reducing agents.



Physical And Chemical Properties Analysis


  • Solubility : Slightly soluble in water and soluble in hot methanol.

  • Appearance : Brown solid.


Safety And Hazards


  • Stability : Nitro compounds are generally unstable and can decompose exothermically.

  • Handling : Handle with care due to potential reactivity and toxicity.


Future Directions

Further research could explore:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Synthetic Modifications : Explore derivatization for improved properties.


properties

IUPAC Name

4-bromo-N-ethyl-2-methoxy-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-3-11-9-7(12(13)14)4-6(10)5-8(9)15-2/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXSEJCSPXVYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1OC)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-ethyl-2-methoxy-6-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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